1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride
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Overview
Description
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used for scientific research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of 1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of norepinephrine transporter inhibitors.
Biology: Employed in the investigation of neurotransmitter transport mechanisms.
Medicine: Utilized in preclinical studies to understand the pharmacological effects of norepinephrine transporter inhibition.
Industry: Applied in the development of new therapeutic agents targeting neurotransmitter transporters.
Mechanism of Action
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine, leading to increased levels of norepinephrine in the synaptic cleft. The compound also displays inhibitory effects on serotonin and dopamine transporter proteins, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride is unique in its selectivity for the norepinephrine transporter protein. Similar compounds include:
Cinchonidine: An alkaloid with similar inhibitory effects on neurotransmitter transporters.
Oxolinic acid: A synthetic antimicrobial with related pharmacological properties.
Amitriptyline hydrochloride: A tricyclic antidepressant that also inhibits neurotransmitter transporters.
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications.
Properties
Molecular Formula |
C21H33Cl2F3N2O2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H31F3N2O2.2ClH/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24;;/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3;2*1H/t15-,16+,19-;;/m1../s1 |
InChI Key |
OAUBFRMSIYLKSH-KMFBOIRUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
Canonical SMILES |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
Origin of Product |
United States |
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